

# Application Note and Synthesis Protocol: 6-bromo-1-methyl-1H-indazol-5-ol

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## Compound of Interest

Compound Name: 6-bromo-1-methyl-1H-indazol-5-ol

Cat. No.: B1378883

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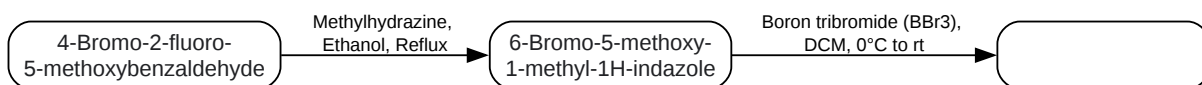
## Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic system that forms the core of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including but not limited to anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3] Specifically, functionalized indazoles like **6-bromo-1-methyl-1H-indazol-5-ol** are highly sought-after building blocks in medicinal chemistry for the development of novel therapeutic agents, such as kinase inhibitors.[4][5] The strategic placement of the bromo, methyl, and hydroxyl groups offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.

This document provides a comprehensive, step-by-step protocol for the synthesis of **6-bromo-1-methyl-1H-indazol-5-ol**. The presented synthetic strategy is designed for robustness and scalability, starting from commercially available precursors. The rationale behind the choice of reagents and reaction conditions is discussed to provide a deeper understanding of the chemical transformations involved.

## Overall Synthetic Scheme

The synthesis of **6-bromo-1-methyl-1H-indazol-5-ol** can be efficiently achieved through a three-step sequence starting from 4-bromo-2-fluoro-5-methoxybenzaldehyde. This strategy involves the formation of the N-methylated indazole ring, followed by the demethylation of the methoxy group to yield the final product.



## Step 1: Indazole Formation

Dissolve Aldehyde in EtOH

Add Methylhydrazine

Reflux for 4-6h

Work-up &amp; Concentration

Column Chromatography

Intermediate 1

Proceed to next step

## Step 2: Demethylation

Dissolve Intermediate 1 in DCM

Cool to 0°C

Add BBr<sub>3</sub> solution

Stir at rt for 12-16h

Quench with Methanol

Work-up &amp; Concentration

Column Chromatography

Final Product

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## References

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